

Application Notes and Protocols: Diallyl Carbonate in Optical Lens Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diallyl carbonate

Cat. No.: B085299

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These application notes provide a comprehensive overview of the use of **diallyl carbonate**, principally in the form of its polymer, poly(allyl diglycol carbonate), commonly known as CR-39, for the manufacturing of high-quality optical lenses. This document is intended for researchers, scientists, and professionals in the fields of materials science and optical engineering.

Introduction

Diallyl carbonate is a key monomer in the production of optical polymers, most notably CR-39, a thermosetting plastic renowned for its exceptional optical clarity, high abrasion resistance, and low weight.^{[1][2][3]} Since its development, CR-39 has become a staple material in the ophthalmic industry, offering a superior alternative to traditional glass lenses.^{[3][4]} Its properties make it an ideal material for prescription eyeglasses, sunglasses, and various other precision optical components.^{[2][5]}

Physicochemical Properties of CR-39

The performance of CR-39 as an optical material is defined by its unique combination of physical and optical properties. These properties are summarized in the table below for easy comparison.

| Property | Value | Reference(s) |
|------------------------------------|---|--------------|
| Optical Properties | | |
| Refractive Index (n _d) | 1.498 | [1][6] |
| Abbe Number (V _d) | 58 | [1][6] |
| Luminous Transmittance | > 99% (with anti-reflective coating) | [5] |
| UV Cutoff | Almost completely opaque to UV radiation | [1] |
| Physical Properties | | |
| Density | 1.31 g/cm ³ | [6] |
| Impact Resistance | Mechanical strength class "S" (falling ball test) | [7] |
| Abrasion Resistance | Highest of any uncoated optical plastic | [1] |
| Thermal Properties | | |
| Continuous Service Temp. | Up to 100 °C | [6] |
| Short-Term Service Temp. | Up to 130 °C (for one hour) | [6] |
| Chemical Properties | | |
| Chemical Resistance | Resistant to most solvents and chemicals | [6] |

Experimental Protocols

Synthesis of CR-39 Polymer (Poly(allyl diglycol carbonate))

This protocol describes the free-radical polymerization of **diallyl carbonate** monomer to produce a solid CR-39 polymer sheet.

Materials:

- **Diallyl carbonate** (ADC) monomer (high purity)
- Diisopropyl peroxydicarbonate (IPP) initiator
- Glass mold plates
- Flexible gasket
- Clamps
- Water bath or forced air oven

Procedure:

- **Monomer Preparation:** Ensure the **diallyl carbonate** monomer is of high purity. If necessary, purify by passing through a column of activated alumina to remove inhibitors and impurities.
- **Initiator Addition:** Carefully add the diisopropyl peroxydicarbonate (IPP) initiator to the ADC monomer. The typical concentration of IPP ranges from 2.5% to 3.5% by weight, depending on the desired polymerization rate and final properties.[8] Gently stir the mixture until the initiator is completely dissolved. Avoid vigorous stirring to prevent the introduction of air bubbles.
- **Mold Assembly:** Construct a mold by placing a flexible gasket between two clean, high-quality glass plates. The thickness of the gasket will determine the thickness of the final polymer sheet. Clamp the assembly together to ensure a tight seal.
- **Filling the Mold:** Carefully inject the monomer-initiator mixture into the mold cavity, avoiding the formation of air bubbles.
- **Polymerization (Curing):** Place the filled mold into a programmable water bath or forced air oven. The polymerization is a critical step that requires a precise temperature profile to minimize internal stresses and ensure complete curing. A typical curing cycle is as follows:
 - Ramp up the temperature from room temperature to approximately 60°C over several hours.

- Hold at 60°C for 12-16 hours.
- Slowly ramp up the temperature to a final cure temperature of 85-95°C.[1]
- Hold at the final cure temperature for 2-4 hours.
- Slowly cool the mold back to room temperature over several hours to prevent thermal shock and stress formation. The entire polymerization schedule is typically around 20 hours.[1]
- Demolding: Once the mold has cooled to room temperature, carefully disassemble the clamps and separate the glass plates from the cured CR-39 sheet.

Casting of CR-39 Optical Lenses

This protocol outlines the process of casting CR-39 lenses using glass molds.

Materials:

- CR-39 monomer-initiator mixture (prepared as in section 3.1)
- Concave and convex glass lens molds
- Flexible gasket or tape
- Injection system
- Curing oven

Procedure:

- Mold Preparation: Thoroughly clean the glass molds to remove any dust, grease, or other contaminants. The quality of the mold surface is critical to the optical quality of the final lens.
- Mold Assembly: Assemble the concave and convex molds with a flexible gasket placed between them to create the lens cavity. The gasket also serves to define the edge thickness of the lens.

- **Injection:** Inject the prepared CR-39 monomer-initiator mixture into the mold cavity. This is typically done through a small opening in the gasket. Ensure the mold is completely filled without any air bubbles.
- **Curing:** Transfer the filled mold assembly to a curing oven. The curing process follows a similar temperature profile as described in the polymer synthesis protocol (Section 3.1.5) to ensure a stress-free and optically clear lens.
- **Demolding and Annealing:** After the curing cycle is complete and the mold has cooled, carefully separate the lens from the glass molds. The newly formed lens may then be subjected to a post-curing or annealing process at a slightly elevated temperature to relieve any residual internal stresses.
- **Finishing:** The cast lens is then edged to the correct shape and size for fitting into an eyeglass frame. Additional coatings, such as anti-reflective and scratch-resistant coatings, can be applied at this stage.

Quality Control

A series of quality control tests are essential to ensure the manufactured CR-39 lenses meet the required optical and safety standards.

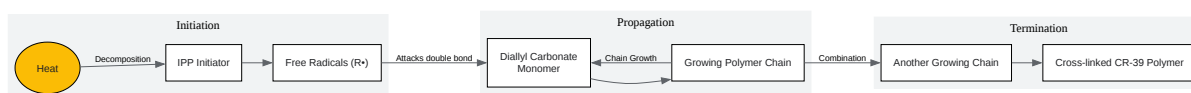
Key Quality Control Tests:

- **Optical Power and Centration:** A focimeter is used to verify that the dioptric power of the lens matches the prescription and that the optical center is correctly located.^[9]
- **Surface Quality:** Lenses are visually inspected under a light source for any surface defects such as scratches, pits, or waves.^[9]
- **Thickness:** Thickness calipers are used to measure the center and edge thickness of the lens to ensure it meets safety and cosmetic standards.^[9]
- **Impact Resistance:** A drop ball test is performed to ensure the lens can withstand impact without fracturing, in accordance with regulatory standards (e.g., FDA 21 CFR 801.410).^[10]
^[11]

- Transmittance and UV Protection: A spectrophotometer is used to measure the light transmittance across the visible spectrum and to verify the UV blocking properties of the lens.

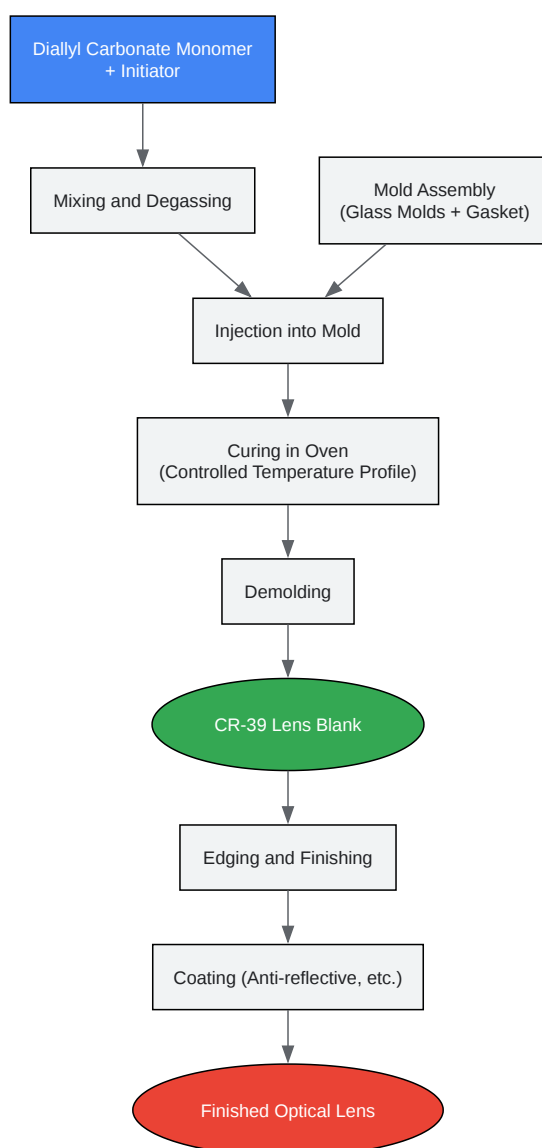
Visualizations

The following diagrams illustrate key processes and relationships in the manufacturing of optical lenses from **diallyl carbonate**.



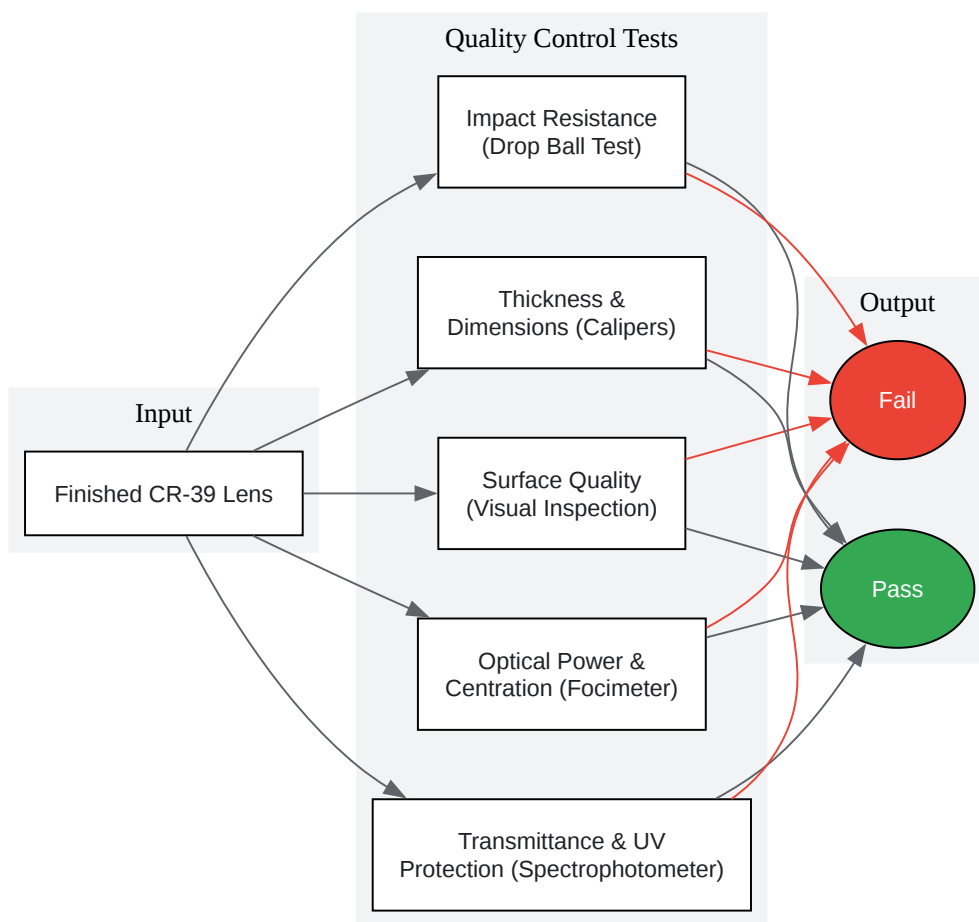
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Caption: Free radical polymerization of **diallyl carbonate** to form CR-39.



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Caption: Workflow for manufacturing CR-39 optical lenses.



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Caption: Quality control process for CR-39 optical lenses.

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